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Compound Name: 1-(Cyclohexylmethyl)piperazine

Cat. No.: B1349345 Get Quote

An In-Depth Technical Guide to the Biological Activity of N-(cyclohexylmethyl)piperazine

Derivatives

Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of N-(cyclohexylmethyl)piperazine

derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will

delve into the synthesis, diverse biological activities, and structure-activity relationships (SAR)

that make these compounds promising candidates for drug development. This document is

intended for researchers, scientists, and professionals in the field of drug discovery, offering

both foundational knowledge and field-proven insights.

The N-(cyclohexylmethyl)piperazine Scaffold: A
Privileged Core
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is

recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4][5][6] Its unique

properties, including structural rigidity, hydrogen bond acceptor/donor capabilities, and

favorable pharmacokinetic profiles, make it a frequent component in clinically successful drugs.

[2][7]

The addition of a cyclohexylmethyl group to one of the piperazine nitrogens introduces key

physicochemical characteristics. The cyclohexyl moiety enhances lipophilicity and provides
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conformational flexibility, which can significantly influence a molecule's ability to interact with

biological targets.[8] The piperazine core itself offers two strategic points for chemical

modification (the N1 and N4 positions), allowing for the fine-tuning of pharmacological

properties and the creation of derivatives with a broad spectrum of biological activities,

including antipsychotic, antimicrobial, and anticancer effects.[1][4][9]

General Synthesis Strategies
The synthesis of N-(cyclohexylmethyl)piperazine derivatives is typically straightforward, lending

to the creation of diverse chemical libraries for screening. The most common approaches

involve the functionalization of a pre-existing piperazine ring.

A primary method is the N-alkylation of a piperazine with a cyclohexylmethyl halide (e.g.,

bromide or chloride) under basic conditions.[8][10] An alternative and robust method is

reductive amination, where a piperazine is reacted with cyclohexanecarboxaldehyde in the

presence of a reducing agent.[10] Protecting groups, such as the tert-butyloxycarbonyl (Boc)

group, are often employed to ensure mono-alkylation before further modification at the second

nitrogen atom.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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